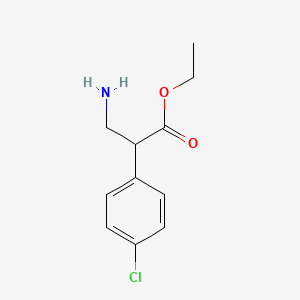

Ethyl 3-amino-2-(4-chlorophenyl)propanoate

Description

Contextualization within α-Amino Acid Ester Chemistry and Derivatives

As an α-amino acid ester, Ethyl 3-amino-2-(4-chlorophenyl)propanoate belongs to a class of compounds that are fundamental building blocks in organic synthesis, particularly in peptide chemistry. The esterification of the carboxylic acid group of the parent amino acid, 4-chlorophenylalanine, serves a crucial purpose: it protects the carboxyl group from participating in unwanted side reactions during chemical transformations, such as peptide bond formation.

The presence of the ethyl ester allows for controlled reactions at the amino group. This protective strategy is a cornerstone of modern peptide synthesis, enabling the sequential addition of amino acids to construct complex peptide chains with defined sequences. masterorganicchemistry.com The 4-chloro substitution on the phenyl ring also imparts specific properties to the molecule, influencing its reactivity and biological activity.

Significance as a Versatile Synthetic Building Block and Pharmaceutical Intermediate

The utility of this compound extends beyond basic peptide synthesis; it is a versatile synthetic building block in the creation of a diverse array of organic molecules. Its importance as a pharmaceutical intermediate is particularly noteworthy. ontosight.ai

One of the key applications of this compound is as a precursor in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of drugs used to treat depression and other mood disorders. ontosight.ai The 4-chlorophenyl moiety is a common structural feature in many SSRIs, and this ester provides a convenient starting point for the elaboration of more complex molecular architectures.

Furthermore, this compound is utilized in the synthesis of modified peptides. By incorporating this non-standard amino acid derivative, researchers can create peptides with enhanced stability, altered receptor binding affinities, and improved pharmacokinetic profiles. mdpi.com

Overview of Current Academic Research Trajectories and Potential

Current academic research continues to explore the potential of this compound and its derivatives in medicinal chemistry and neuropharmacology. A significant area of investigation revolves around its role as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin. ontosight.ai This property makes it a valuable tool for studying the physiological and behavioral effects of serotonin depletion in preclinical models. nih.gov

The exploration of novel therapeutic agents derived from this scaffold is another active research frontier. By analogy with structurally related compounds, there is potential for the development of new anticancer agents. For instance, derivatives of similar amino propanoic acids have been investigated as promising scaffolds for anticancer drug discovery, targeting enzymes like histone deacetylases. rsc.orgmdpi.com The synthetic tractability of this compound allows for the generation of libraries of related compounds for screening against various biological targets.

Future research is likely to focus on the development of more efficient and stereoselective synthetic routes to this and related compounds, as well as the expansion of its application in the design of novel bioactive molecules with tailored pharmacological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl 3-amino-2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 |

InChI Key |

JSFNBUWUSXADJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for Ethyl 3-amino-2-(4-chlorophenyl)propanoate and Analogues

The synthesis of β-amino esters, including this compound, is a significant area of research due to their role as building blocks for various biologically active molecules. Methodologies range from classical multi-step procedures to more efficient one-pot strategies.

Multi-Step Synthesis Approaches

Multi-step synthesis is a conventional approach for preparing β-amino esters. This typically involves the initial synthesis of the corresponding β-amino acid, followed by an esterification step. A common method for synthesizing the parent racemic β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, is a modified Rodionov reaction. This reaction involves the condensation of p-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate and ethanol at reflux temperatures. mdpi.comwiley-vch.de The resulting amino acid is often obtained as a crude solid after precipitation and can be used in the next step without extensive purification. wiley-vch.de

The subsequent step is the esterification of the carboxylic acid group to yield the ethyl ester. A standard laboratory procedure for this transformation is the Fischer-Speier esterification, which involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrochloric acid. mdpi.com For example, 3-amino-3-arylpropanoic acids can be converted to their corresponding ethyl ester hydrochloride salts with yields ranging from 76% to 98% by reacting them with thionyl chloride in ethanol. mdpi.com

Table 1: Example of a Multi-Step Synthesis Approach

| Step | Reaction | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Rodionov Reaction | p-chlorobenzaldehyde, malonic acid, ammonium acetate, EtOH, reflux | 3-Amino-3-(4-chlorophenyl)propanoic acid | 65% wiley-vch.de |

Direct Esterification and One-Pot Strategies

To improve efficiency and reduce the number of isolation steps, one-pot and direct esterification strategies are actively being developed. Direct esterification of the parent amino acid is a straightforward approach. As mentioned, treating the β-amino acid with thionyl chloride in ethanol is an effective method to produce the ethyl ester hydrochloride salt. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and costs. This involves systematically adjusting parameters such as catalysts, solvents, temperature, and reaction time.

In the synthesis of related amino esters, the choice of catalyst has been shown to be critical. For example, the hydroamination of ethyl acrylate with 2-aminopyridine to form ethyl 3-(pyridin-2-ylamino) propanoate showed a dramatic increase in yield from about 30% to 83% when trifluoromethanesulfonic acid was used as a catalyst. google.com Further optimization involved adjusting the reaction temperature to 120-160 °C and the reaction time to 16-20 hours under nitrogen protection. google.com

Enzymatic methods also benefit greatly from condition optimization. In the lipase-catalyzed hydrolysis for the kinetic resolution of racemic β-amino esters, key factors were identified and optimized. The efficiency of the process was significantly enhanced by selecting the appropriate enzyme (lipase PSIM from Burkholderia cepacia), solvent (diisopropyl ether, iPr₂O), temperature (45 °C), and the use of triethylamine (Et₃N) as an additive. mdpi.com

Table 2: Optimization of a Catalyzed Hydroamination Reaction google.com

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 100 | 24 | ~30 |

Stereoselective Synthesis and Chiral Control

The biological activity of molecules like this compound is often dependent on their stereochemistry. Therefore, developing methods for stereoselective synthesis to produce specific enantiomers or diastereomers is of paramount importance.

Enantioselective Methodologies for Amino Acid Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Numerous catalytic asymmetric methods have been developed for the synthesis of β-amino acids and their derivatives. hilarispublisher.com

Catalytic Asymmetric Synthesis: One powerful strategy is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes a copper hydride catalyst with a chiral ligand to control the stereochemical outcome, achieving high yield and enantioselectivity. nih.gov Other approaches involve the asymmetric conjugate addition (aza-Michael addition) of an amine source to an α,β-unsaturated ester. nih.gov

Enzymatic Resolution: Kinetic resolution using enzymes is another highly effective technique. Lipases, for instance, can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other unreacted. An efficient method has been developed for the resolution of racemic β-amino carboxylic ester hydrochloride salts using lipase PSIM. mdpi.com This process yields both the unreacted (R)-amino ester and the hydrolyzed (S)-amino acid with excellent enantiomeric excess (ee ≥99%) and good chemical yields (>48%). mdpi.com

Table 3: Enantioselective Synthesis Methods for β-Amino Acid Derivatives

| Method | Description | Key Features | Ref. |

|---|---|---|---|

| Catalytic Hydroamination | Cu-catalyzed hydroamination of α,β-unsaturated esters using a chiral ligand. | High yield and enantioselectivity in a one-pot protocol. | nih.gov |

| Enzymatic Kinetic Resolution | Lipase-catalyzed hydrolysis of one enantiomer of a racemic β-amino ester. | Produces both enantiomers with excellent ee (≥99%) and good yields. | mdpi.com |

Diastereoselective Approaches in Synthesis

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control the relative configuration between them. This is often achieved by using chiral auxiliaries or substrates that direct the approach of reagents.

A well-established method involves the nucleophilic addition to chiral N-tert-butanesulfinyl imines. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the addition of nucleophiles to the imine carbon with a high degree of diastereoselectivity. nih.gov The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, for example, yields amino ketone derivatives with good diastereoselectivity. nih.gov This principle can be applied to the synthesis of complex β-amino esters by selecting the appropriate starting materials. The resulting sulfinamide can then be cleaved under acidic conditions to reveal the free amine. Another strategy involves diastereoselective reductive amination, which has been used to prepare substituted anti-2-amino-1,3-propanediols. scielo.br

Investigation of Stereochemical Induction and Control

The biological activity of chiral molecules is often dictated by their stereochemistry, making the development of stereoselective synthetic methods a critical area of research. For β-aryl-β-amino esters like this compound, controlling the two adjacent stereocenters at the C2 and C3 positions is a significant synthetic challenge. Research in this area has largely focused on catalytic asymmetric reactions that can deliver high levels of diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral β-amino esters. acs.org Chiral bifunctional catalysts, such as those derived from thiourea and Cinchona alkaloids, have been successfully employed in asymmetric Mannich reactions. acs.orgacs.org These catalysts utilize hydrogen bonding interactions to organize the transition state, thereby directing the facial selectivity of the nucleophilic attack on the imine. This approach allows for the direct and efficient synthesis of enantioenriched β-amino esters from simple precursors. acs.orgthieme-connect.com For instance, the reaction of imines with carbonyl compounds catalyzed by chiral Brønsted acids or bifunctional organocatalysts can yield products with excellent enantiomeric excesses (ee), often up to 99%. acs.org

Another key strategy involves the asymmetric Michael addition of nucleophiles to nitroalkenes, catalyzed by simple primary β-amino alcohols, which can afford highly pure chiral adducts that are precursors to β-amino esters. nih.gov The stereochemical outcome of these reactions can sometimes be controlled by the choice of catalyst and reaction temperature, allowing access to both enantiomers of the final product. nih.gov

Furthermore, diastereoselective control can be achieved through substrate-controlled methods. The reduction of homochiral β-enamino esters using hydride reagents like sodium triacetoxyborohydride is a notable example, proceeding with good diastereo- and enantioselectivity. researchgate.net Similarly, the stereoselective synthesis of β-aryl-β-amino esters has been accomplished via the catalytic hydrogenation of enantiomerically enriched enamines, followed by debenzylation. researchgate.net The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, in aza-Michael reactions of α,β-unsaturated amides also provides a reliable route to chiral nonracemic β-amino esters. nih.gov

The table below summarizes various catalytic systems and their effectiveness in controlling the stereochemistry during the synthesis of chiral β-amino esters.

| Catalytic Approach | Catalyst Type | Key Reaction | Stereoselectivity Achieved |

| Organocatalysis | Chiral Thiourea | Asymmetric Mannich Reaction | Excellent ee (up to 99%), high dr |

| Organocatalysis | Cinchona Alkaloids | Asymmetric Selenation | Moderate to good ee |

| Organocatalysis | Primary β-Amino Alcohols | Asymmetric Michael Addition | High dr (up to 99:1), high ee (up to 99%) |

| Substrate Control | Chiral Auxiliary | Aza-Michael Reaction | Good yields and enantioselectivities |

| Catalytic Reduction | Transition Metal | Hydrogenation of Enamines | Good stereoselectivity |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple reactive sites—the primary amino group, the ethyl ester moiety, and the chlorophenyl ring—that can be selectively modified to generate a library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

Functionalization of the Amino Group

The primary amino group is a key site for functionalization, allowing for the introduction of a wide array of substituents. Standard organic transformations can be readily applied to modify this group.

N-Acylation: The amino group can be easily acylated using acid chlorides, anhydrides, or activated esters to form the corresponding amides. This modification is often used to introduce peptidic linkages or other functional groups that can alter the molecule's polarity and biological interactions.

N-Alkylation: Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups, leading to the formation of secondary or tertiary amines. This transformation can significantly impact the basicity and steric profile of the amino group.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known to be stable functional groups present in many pharmaceutical agents.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). These intermediates are not only valuable for purification and characterization but also serve as versatile ligands for the synthesis of metal complexes. researchgate.net

Transformations of the Ethyl Ester Moiety (e.g., Reduction to Alcohol)

The ethyl ester group provides a handle for various chemical transformations, most notably reduction and hydrolysis.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 3-amino-2-(4-chlorophenyl)propan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) with an activating agent. This conversion to an amino alcohol opens up further derivatization possibilities at the newly formed hydroxyl group.

Hydrolysis: Saponification of the ethyl ester using aqueous base (e.g., NaOH or KOH) yields the corresponding carboxylic acid, 3-amino-2-(4-chlorophenyl)propanoic acid. This β-amino acid is a valuable building block for peptide synthesis and other modifications.

Amidation: Direct reaction of the ester with amines (aminolysis), often at elevated temperatures or with catalysis, can produce the corresponding amides.

Modifications of the Chlorophenyl Substituent

The 4-chlorophenyl ring is amenable to modification through modern cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Suzuki-Miyaura Coupling: The chlorine atom can be replaced by various aryl, vinyl, or alkyl groups by reacting the compound with an appropriate organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of many functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine, leading to the synthesis of diarylamine or alkylarylamine derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved by coupling the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

The table below outlines potential cross-coupling reactions for modifying the chlorophenyl ring.

| Reaction Name | Coupling Partner | Catalyst System | Resulting Structure |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst + Base | Biphenyl derivative |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Base | N-Aryl amine derivative |

| Sonogashira | R-C≡CH | Pd(0) catalyst + Cu(I) | Aryl-alkyne derivative |

| Heck | Alkene | Pd(0) catalyst + Base | Aryl-alkene derivative |

Formation of Peptide Bonds with Amino Acid Derivatives

As a β-amino ester, this compound can be incorporated into peptide chains. After hydrolysis of the ester to the free carboxylic acid, standard peptide coupling methods can be employed. Alternatively, the amino group can act as the nucleophile to attack an activated carboxylic acid of another amino acid.

The process typically involves the use of coupling reagents to activate the carboxyl group of one amino acid, facilitating its reaction with the amino group of another. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium salts like BOP reagent. google.com To form a dipeptide, the amino group of this compound can be coupled with an N-protected α- or β-amino acid. Conversely, after hydrolysis of its ester, the resulting carboxylic acid can be activated and coupled with another amino acid ester. nih.gov

Synthesis of Metal Complexes Utilizing Derived Ligands

The amino group of this compound can be used to synthesize ligands for metal coordination. A common strategy is the formation of a Schiff base ligand through the condensation of the primary amine with an aldehyde or ketone. researchgate.net These Schiff base ligands, often containing additional donor atoms (e.g., from a salicylaldehyde derivative), can act as bidentate or multidentate ligands.

These ligands can then be reacted with various metal salts (e.g., of Cu(II), Ni(II), Co(II), Zn(II)) to form stable coordination complexes. pharmaffiliates.com The coordination of the metal ion often involves the imine nitrogen and another donor atom, such as a phenolic oxygen. acs.org The resulting metal complexes can exhibit interesting geometric structures and electronic properties. For instance, metal complexes derived from ligands structurally similar to derivatives of the title compound have been synthesized and characterized. nih.gov

Chemical Reactivity and Mechanistic Studies

Comprehensive searches of chemical databases and scholarly articles did not yield specific studies focused on the chemical reactivity and mechanistic aspects of this compound. The following subsections outline the areas where research is needed to build a foundational understanding of this compound's chemical behavior.

Investigation of Oxidation and Reduction Pathways

Currently, there is no published research investigating the oxidation and reduction pathways of this compound. The scientific community has not yet reported on the compound's susceptibility to various oxidizing and reducing agents. Key unknown parameters include its reactivity towards common reagents, the stability of potential intermediates, and the identity of the resulting products.

Table 1: Unexplored Oxidation and Reduction Reactions

| Reaction Type | Potential Reagents | Potential Products (Hypothetical) | Status |

|---|---|---|---|

| Oxidation of Amine | Peroxy acids (e.g., m-CPBA), Oxone® | Nitro compound, hydroxylamine, or oxime | Not Investigated |

| Oxidation of Benzene Ring | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Ring-opened products, quinones | Not Investigated |

| Reduction of Ester | Hydride reagents (e.g., LiAlH₄, DIBAL-H) | Corresponding amino alcohol | Not Investigated |

Exploration of Substitution Reactions on the Phenyl Ring and Other Sites

The potential for substitution reactions on the 4-chlorophenyl ring of this compound is another area lacking investigation. The directing effects of the chloro and the alkylamino-propanoate substituents in electrophilic aromatic substitution are yet to be determined. Similarly, nucleophilic aromatic substitution, while challenging on an electron-rich ring, has not been explored.

Table 2: Unexplored Substitution Reactions

| Reaction Type | Potential Reagents/Conditions | Potential Products (Hypothetical) | Status |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Isomeric nitro- or halo-substituted derivatives | Not Investigated |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaCN) with heat/pressure | Methoxy or cyano-substituted derivatives | Not Investigated |

Studies on Hydrazide Formation and Subsequent Derivatization

The conversion of the ethyl ester functionality of this compound to a hydrazide is a standard chemical transformation. However, specific studies detailing this reaction for this particular compound are absent from the literature. The formation of the corresponding hydrazide would open pathways to a variety of heterocyclic compounds and other derivatives through reactions with aldehydes, ketones, and other electrophiles.

Table 3: Unexplored Hydrazide Formation and Derivatization

| Reaction Type | Reagents | Potential Products (Hypothetical) | Status |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 3-amino-2-(4-chlorophenyl)propanehydrazide | Not Investigated |

| Derivatization of Hydrazide | Aldehydes/Ketones | Corresponding hydrazones | Not Investigated |

Based on a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data specifically for the compound This compound is not available. Generating an article with the requested detailed sections on NMR and Mass Spectrometry would require this specific data to ensure scientific accuracy.

Therefore, this request cannot be fulfilled. It is not possible to provide a thorough and accurate analysis of the compound's spectroscopic characteristics without published experimental results. The creation of speculative data would be scientifically unsound and misleading.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for elucidating the exact spatial arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional electron density map can be generated. This map allows for the precise determination of atomic positions, thereby defining the molecule's conformation.

For Ethyl 3-amino-2-(4-chlorophenyl)propanoate, which possesses a chiral center at the C2 carbon, this technique is invaluable for determining the absolute configuration (R or S) of a specific enantiomer, provided a suitable crystal is grown and analyzed. While a specific crystal structure determination for the title compound is not available in the reviewed literature, the methodology would reveal the torsional angles and the relative orientation of the 4-chlorophenyl ring, the amino group, and the ethyl propanoate chain. In related structures, such as ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, the 4-chlorophenyl ring is often found to be oriented nearly perpendicular to the main plane of the molecule's core structure researchgate.net.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by a network of intermolecular forces. For this compound, the primary amine (-NH₂) group and the carbonyl oxygen of the ester group (C=O) are key sites for hydrogen bonding.

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. It is highly probable that the crystal structure would feature intermolecular N-H···O hydrogen bonds, which could link molecules into chains, dimers, or more complex three-dimensional networks researchgate.net. For instance, studies on similar amino-carboxylate compounds have shown the formation of inversion dimers through pairs of N-H···O hydrogen bonds researchgate.net. Additionally, weaker interactions such as C-H···O bonds, involving hydrogen atoms from the phenyl ring or ethyl group and oxygen atoms, can also play a significant role in stabilizing the crystal packing, as observed in analogous molecular crystals nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods used to probe the vibrational modes of a molecule. These techniques are instrumental in identifying the functional groups present within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."

For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm its structure. While specific experimental spectra for this exact compound are not detailed in the available literature, the expected peaks can be predicted based on established correlation tables.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3250 |

| Primary Amine (N-H) | Scissoring (Bending) | 1650 - 1580 |

| Alkane (C-H) | Stretching | 2980 - 2850 |

| Ester (C=O) | Stretching | 1750 - 1735 |

| Ester (C-O) | Stretching | 1300 - 1000 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |

| Aryl Halide (C-Cl) | Stretching | 1090 - 1015 |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shift of the scattered photons. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, non-polar and symmetric bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

A Raman spectrum of this compound would provide valuable information, particularly regarding the vibrations of the aromatic ring and the C-C backbone. The symmetric "breathing" mode of the 4-chlorophenyl ring would be expected to produce a strong Raman signal. This technique, used in conjunction with FT-IR, allows for a more complete assignment of the vibrational modes of the molecule nih.gov.

Chiral Analytical Methods

The presence of a stereocenter at the C2 position of this compound means it exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical, and this is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most common and effective method for the enantiomeric resolution of chiral compounds like amino acid esters researchgate.net. The fundamental principle of this technique is the differential interaction between the two enantiomers and the chiral environment of the stationary phase. This leads to the formation of transient, short-lived diastereomeric complexes with different binding energies, resulting in different retention times and thus, separation bgb-analytik.com.

For a compound like this compound, polysaccharide-based CSPs are often highly effective. Columns packed with coated or immobilized derivatives of cellulose or amylose phenylcarbamates (e.g., Chiralcel® or Chiralpak® columns) have demonstrated broad applicability for the separation of amino acid esters researchgate.net. To enhance the interaction with the CSP and improve detection sensitivity, the amino group can be derivatized with an appropriate agent, such as a nitrobenzoxadiazole (NBD) group, prior to analysis researchgate.net. The selection of the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized for the separation and quantification of enantiomers. The enantiomeric purity of a chiral compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The development of a robust and reliable chiral HPLC method is therefore essential for the quality control of this compound.

The separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes. The choice of the appropriate CSP and the optimization of chromatographic conditions, such as the mobile phase composition and flow rate, are crucial for achieving baseline separation of the enantiomers.

While specific chiral HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds provide a foundational understanding. For instance, a US patent describes the determination of the enantiomeric composition of the closely related methyl ester, methyl S-3-amino-3-(4-chlorophenyl)propanoate, using HPLC with a chiral column. This indicates the feasibility of applying similar chiral separation principles to the ethyl ester derivative.

A hypothetical, yet representative, chiral HPLC method for determining the enantiomeric purity of this compound could involve the parameters outlined in the table below. These parameters are based on common practices for the chiral separation of amino acid derivatives.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Determination

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical set of parameters for illustrative purposes. Actual experimental conditions would require optimization.

Optical Rotation Measurements for Stereochemical Characterization

Optical rotation is a fundamental property of chiral molecules that provides information about their stereochemical configuration. It is the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength).

The specific rotation, [α], is a standardized measure of optical rotation and is a key parameter in the characterization of enantiomers. For this compound, the determination of the specific rotation for each enantiomer is crucial for assigning their absolute configurations (R or S).

The following table illustrates how optical rotation data for the enantiomers of this compound would be presented.

Table 2: Hypothetical Optical Rotation Data for Stereochemical Characterization

| Enantiomer | Specific Rotation [α]D20 | Solvent | Concentration (c) |

|---|---|---|---|

| (R)-Ethyl 3-amino-2-(4-chlorophenyl)propanoate | Value would be determined experimentally | Methanol | 1 g/100 mL |

| (S)-Ethyl 3-amino-2-(4-chlorophenyl)propanoate | Value would be determined experimentally | Methanol | 1 g/100 mL |

This table is for illustrative purposes. The specific rotation values are dependent on experimental determination.

The sign of the optical rotation (+ or -) indicates the direction in which the plane of polarized light is rotated. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. This property is instrumental in distinguishing between enantiomers and confirming the stereochemical outcome of an enantioselective synthesis or resolution process.

Investigation of Biological Activity Mechanisms in Vitro and Biochemical Studies

Enzyme Inhibition Studies

Screening for Inhibition of Specific Enzyme Classes (e.g., Histone Deacetylase Inhibitors, CDK8 Kinase Inhibitors, Tryptophan Hydroxylase Inhibitors)

Extensive searches of scientific literature did not yield any studies screening Ethyl 3-amino-2-(4-chlorophenyl)propanoate as a potential inhibitor of Histone Deacetylases (HDACs), Cyclin-Dependent Kinase 8 (CDK8), or Tryptophan Hydroxylase. The biological activity of this specific compound against these enzyme classes has not been reported.

Structure-Activity Relationship (SAR) Studies for Enzyme Modulation and Potency

No structure-activity relationship (SAR) studies focused on the enzyme modulating capabilities of this compound have been published. Research on SAR for this compound is not available in the context of enzyme potency.

Receptor Binding and Signaling Pathway Modulation

Profiling of Compound Interaction with Receptor Systems

Direct receptor binding assays for this compound have not been reported. However, studies on a class of structurally related 3-arylpiperidines, specifically N-substituted ethyl 3-arylnipecotates, have shown selective binding to the µ-opioid receptor. These investigations, using radioligand binding assays with [3H]-naloxone and [3H]-DADL, demonstrated that these analogs bind to the µ-opioid receptor with affinities that are consistent with their in vivo activity.

Analysis of Downstream Signaling Pathway Effects

Analysis of downstream effects for the related class of N-substituted ethyl 3-arylnipecotates revealed anomalous behavior in the presence of sodium ions (Na+). Unlike typical opiates, the presence of Na+ did not significantly alter the IC50 values of these compounds in competition with [3H]-naloxone. Computer-assisted analysis suggested this is likely due to a greatly enhanced binding affinity of the analogues at a third, distinct site in the presence of Na+, a behavior that parallels that of naloxone.

Antiproliferative and Cytotoxic Effects in Cellular Models

While no specific antiproliferative or cytotoxic data has been published for this compound, research on novel derivatives incorporating its core structure has demonstrated significant biological activity. A series of 3-{[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acid derivatives were synthesized and evaluated for their antiproliferative properties in human lung cancer models.

Notably, derivatives containing an oxime moiety exhibited the most potent cytotoxic effects, in some cases surpassing the activity of the standard chemotherapeutic agent, cisplatin. The compound 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid (Compound 22 in the study) showed potent cytotoxicity against the A549 non-small cell lung cancer cell line with an IC50 value of 2.47 µM. These compounds were also effective against H69 human lung carcinoma cells and anthracycline-resistant H69AR cells, indicating potential for overcoming drug resistance.

The findings suggest that the propanoic acid scaffold containing a 4-chlorophenyl group can be a key structural element for developing potent antiproliferative agents.

Antiproliferative Activity of a Derivative Compound

*Data derived from studies on 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid.

In Vitro Studies on Specific Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity across a range of human cancer cell lines. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed promising, structure-dependent anticancer effects against A549 non-small cell lung cancer cells. Similarly, novel 2-(4-aminophenyl)benzothiazoles, which share structural motifs, exhibit potent and selective growth-inhibiting properties against specific ovarian, renal, and breast cancer cell lines.

Another related class of compounds, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, displayed significant activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with some derivatives showing IC50 values in the micromolar range. These findings underscore the potential of this chemical class in oncology research.

Interactive Data Table: In Vitro Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung) | Structure-dependent anticancer activity, reduction in cell viability. |

| 2-(4-aminophenyl)benzothiazoles | Ovarian, Renal, Breast cancer lines | Selective growth inhibitory properties. |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (Breast), HepG-2 (Liver) | Significant antiproliferative activity (IC50 range: 23.2 to 95.9 µM). |

Investigation of Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in MCF-7 breast cancer cells revealed a significant induction of apoptosis. Flow cytometry analysis showed a 26.86% reduction in cell viability due to apoptosis. The compound also caused an increase in the late apoptotic sub-population and induced cell death via necrosis.

Furthermore, this same compound was found to interfere with the cell cycle kinetics of MCF-7 cells. It induced cell cycle arrest at the G2/M phase and the S phase, preventing the cells from progressing through the division cycle and ultimately leading to a reduction in cancer cell proliferation. These dual mechanisms of action—apoptosis induction and cell cycle arrest—are hallmarks of effective anticancer agents.

Antimicrobial Activity Research

In addition to anticancer properties, the structural framework of β-amino acid derivatives has been explored for its potential to combat microbial pathogens.

Evaluation against Bacterial and Fungal Strains

Research has shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens. Certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity. These compounds were effective against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL.

Similarly, other N-substituted-β-amino acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.

Interactive Data Table: Antimicrobial Activity of Related N-Substituted-β-amino Acid Derivatives

| Compound Class | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE pathogens (e.g., S. aureus, E. coli, K. pneumoniae) | Drug-resistant Candida species (e.g., C. auris) | 0.5 - 64 |

| Other N-Substituted-β-amino Acid Derivatives | Staphylococcus aureus, Mycobacterium luteum | Candida tenuis, Aspergillus niger | Not specified |

Elucidation of Mechanisms Affecting Microbial Growth or Viability

The antimicrobial action of amino acid-based compounds is often attributed to their ability to act as structural analogs of essential microbial metabolites. By mimicking intermediates in various biosynthetic pathways, these agents can function as effective enzyme inhibitors. For example, they can interfere with cell wall synthesis or other crucial metabolic processes, thereby inhibiting microbial growth or leading to cell death. The precise mechanism for the this compound scaffold is still under investigation but is hypothesized to follow a similar pathway of competitive inhibition within microbial cells.

Role in Neurotransmitter Metabolism and Neural Transmission Research (Based on Structural Similarities)

The chemical architecture of this compound, particularly the β-phenyl-γ-amino acid core, bears a resemblance to key molecules in the central nervous system, suggesting a potential for neurological activity.

Hypothetical Interactions with Neurotransmitter Precursors or Modifiers

The structure of the compound is analogous to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. wikipedia.orgnih.gov Specifically, it is a derivative of β-phenyl-GABA, a known GABA analogue. nih.gov The presence of the 4-chlorophenyl group is particularly noteworthy, as this moiety is found in Baclofen (β-(4-chlorophenyl)-GABA), a potent agonist of GABA-B receptors used as a muscle relaxant. wikipedia.org

Based on these structural similarities, it is hypothesized that this compound could interact with the GABAergic system. Potential mechanisms include:

Direct Receptor Binding: It might act as an agonist or antagonist at GABA-A or GABA-B receptors.

Enzyme Inhibition: It could potentially inhibit enzymes involved in GABA metabolism, such as GABA aminotransferase. nih.gov

Transporter Interaction: It may interfere with GABA reuptake transporters, thereby modulating the concentration of GABA in the synaptic cleft.

These hypothetical interactions are based solely on structural analogy to known neuroactive compounds like Baclofen and Phenibut (β-phenyl-GABA), and require direct pharmacological studies for confirmation. wikipedia.orgnih.gov

Exploration of Effects on Neural Pathways in Cellular Systems

Currently, there is a limited body of research directly investigating the effects of this compound on neural pathways in cellular systems. However, studies on structurally related compounds provide a foundational understanding of how molecules with a similar backbone may interact with neuronal cells.

For instance, research into neuroactive compounds often employs high-throughput screening methods to assess their impact on neuronal function and identify potential mechanisms of action. Such studies have successfully characterized the neuroactivity of various small molecules by observing their effects on sensorimotor responses and neural activity in live organisms. While not directly examining this compound, these methodologies could be applied to understand its potential interactions with neural pathways, such as modulation of GABAergic systems, which are critical for regulating neuronal excitability.

Furthermore, investigations into excitotoxicity, a key pathological process in many neurological disorders, have focused on the role of glutamate receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Studies have shown that AMPA receptor-mediated excitotoxicity can lead to cytoskeletal damage in axons. Understanding the potential of this compound to modulate such pathways would require specific in vitro studies on neuronal cell cultures.

Metabolic Modulation Studies (In Vitro Biochemical Assays)

Analysis of Impact on Key Metabolic Enzymes

While direct enzymatic inhibition studies on this compound are not extensively documented, research on a closely related positional isomer, ethyl 3-amino-3-(3-chlorophenyl)propanoate, highlights its role as a key intermediate in the synthesis of potent inhibitors of Lactate Dehydrogenase-A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy in cancer metabolism.

In one study, ethyl 3-amino-3-(3-chlorophenyl)propanoate was used to synthesize a series of succinic acid monoamide derivatives. These derivatives were then tested for their ability to inhibit LDHA. Two of the resulting compounds demonstrated significant inhibitory activity. osti.gov

| Compound | IC50 (nM) for LDHA Inhibition |

|---|---|

| Compound 6 | 46 |

| Compound 21 | 72 |

The data indicates that while the ethyl propanoate derivative itself is not the active inhibitor, it serves as a crucial building block for creating molecules with potent and specific effects on key metabolic enzymes.

Investigation of Effects on Energy Metabolism in Cellular Systems

The inhibition of LDHA by compounds derived from a structural isomer of this compound has direct implications for energy metabolism in cellular systems. By blocking the conversion of pyruvate to lactate, these inhibitors can disrupt the glycolytic pathway, which is a primary source of energy for rapidly proliferating cells, such as cancer cells.

Inhibition of LDHA was shown to correlate with a reduction in lactate production and a decrease in glycolysis in MIA PaCa-2 pancreatic cancer cells. osti.gov This demonstrates that targeting this enzyme can effectively modulate cellular energy metabolism. While these findings are for derivatives and not the subject compound itself, they underscore the potential for molecules with this chemical scaffold to be developed into modulators of cellular energy pathways. Further research is necessary to determine if this compound possesses any inherent activity or can be similarly modified to target energy metabolism.

Applications As Pharmaceutical and Organic Synthesis Intermediates in Research

Utility in the Synthesis of Complex Organic Molecules

There is no available information on the use of Ethyl 3-amino-2-(4-chlorophenyl)propanoate as an intermediate in the synthesis of complex organic molecules.

Precursor in the Development of New Therapeutic Scaffolds and Drug Candidates

No research has been found that details the use of this compound as a precursor for the development of new therapeutic scaffolds or drug candidates.

Future Research Directions and Advanced Methodological Considerations

Development of More Efficient and Sustainable Synthetic Strategies

Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of Ethyl 3-amino-2-(4-chlorophenyl)propanoate. While traditional synthetic routes may be effective, they often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Green chemistry principles could be applied to devise novel synthetic pathways. For instance, employing tandem reactions, where multiple bond-forming events occur in a single pot, could significantly shorten the synthesis and reduce waste. A short and effective synthesis of a similar compound, ethyl 3-(3-aminophenyl)propanoate, has been achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by reduction with stannous chloride, which also catalyzed the esterification. nih.govlookchem.com This approach highlights the potential for developing more streamlined syntheses for the target compound.

Furthermore, the exploration of biocatalysis, utilizing enzymes to perform key transformations, could offer a highly selective and sustainable alternative to traditional chemical catalysts. Research into flow chemistry processes for the synthesis of this compound could also lead to improved efficiency, safety, and scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.comwiley.comnih.gov For this compound and its analogs, AI and ML algorithms can be employed to predict their physicochemical properties, biological activities, and potential toxicities. semanticscholar.org These computational tools can analyze vast datasets of chemical structures and their associated biological data to identify key structural features that influence a compound's behavior. mdpi.comsemanticscholar.org

For example, deep neural networks and other machine learning models can be trained to predict the interaction of novel derivatives of this compound with specific biological targets. mdpi.com This in silico screening can prioritize the synthesis of compounds with the highest probability of desired activity, thereby saving significant time and resources. springernature.com Generative AI models could also be used for the de novo design of novel molecules based on the core structure of this compound, optimized for specific properties. nih.gov

| Machine Learning Model | Application in Compound Design | Predicted Outcome for this compound Analogs |

| Deep Neural Network | Prediction of bioactivity | Identification of analogs with enhanced target affinity |

| Support Vector Machine | Classification of toxic potential | Prioritization of non-toxic derivatives for further development |

| Generative Adversarial Network | De novo design of novel structures | Creation of novel compounds with optimized properties |

Exploration of Poly-pharmacology and Multi-target Modulation

The "one-drug, one-target" paradigm is increasingly being challenged by the concept of poly-pharmacology, where a single compound is designed to interact with multiple biological targets. nih.gov This approach can be particularly beneficial for complex diseases. Future investigations into this compound could explore its potential to modulate multiple targets simultaneously.

By screening the compound against a broad panel of receptors, enzymes, and ion channels, researchers can identify any off-target activities that could be therapeutically beneficial. This could lead to the repositioning of this chemical scaffold for new applications. For instance, a multi-target approach has been successful in the discovery of novel analgesics that modulate multiple pathways involved in pain transmission. nih.gov

Advanced Analytical Techniques for Real-time Monitoring of Chemical Reactions

The optimization of synthetic routes for this compound will be greatly facilitated by the use of advanced analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on reaction kinetics, the formation of intermediates, and the yield of the final product.

This real-time data allows for a deeper understanding of the reaction mechanism and enables precise control over reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Application of Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) in Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, QSAR models can be developed to guide the design of new analogs with improved properties.

By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds with their measured biological activity, a mathematical model can be generated. This model can then be used to predict the activity of yet-to-be-synthesized compounds. For example, a QSAR study on a series of pyrimidine-5-carboxylate derivatives successfully identified key quantum chemical parameters that influence their inhibitory activity. nih.gov A similar approach for this compound could accelerate the discovery of more potent derivatives.

| QSAR Descriptor | Physicochemical Property | Potential Impact on Activity of Analogs |

| LogP | Lipophilicity | Cell membrane permeability and target engagement |

| Molar Refractivity | Molecular volume and polarizability | Binding affinity to the target protein |

| Electronic Effects (Hammett constants) | Electron-donating/withdrawing nature of substituents | Interaction with the electronic environment of the binding site |

Mechanistic Investigations Utilizing Proteomics and Metabolomics in Relevant Research Models

To fully understand the biological effects of this compound, future research should employ "omics" technologies such as proteomics and metabolomics. These approaches provide a global view of the changes in protein and metabolite levels within a biological system upon treatment with the compound.

Proteomics can identify the direct protein targets of the compound and also reveal downstream changes in protein expression that are part of its mechanism of action. Metabolomics can provide insights into the metabolic pathways that are perturbed by the compound. Together, these techniques can offer a comprehensive understanding of the compound's biological effects and help to identify potential biomarkers of its activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.